molecular formula C18H34INO2 B2951312 [3-(Adamantan-1-yloxy)-2-hydroxypropyl]diethylmethylazanium iodide CAS No. 1313527-18-2

[3-(Adamantan-1-yloxy)-2-hydroxypropyl]diethylmethylazanium iodide

Cat. No.: B2951312
CAS No.: 1313527-18-2
M. Wt: 423.379
InChI Key: DDBPIWKBHOSKGE-UHFFFAOYSA-M
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Description

[3-(Adamantan-1-yloxy)-2-hydroxypropyl]diethylmethylazanium iodide is a quaternary ammonium compound featuring an adamantane moiety Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Adamantan-1-yloxy)-2-hydroxypropyl]diethylmethylazanium iodide typically involves the reaction of adamantan-1-ol with 3-chloro-2-hydroxypropyl diethylmethylammonium iodide. The reaction is carried out under basic conditions, often using a strong base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

[3-(Adamantan-1-yloxy)-2-hydroxypropyl]diethylmethylazanium iodide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The quaternary ammonium group can be reduced under specific conditions.

    Substitution: The adamantane moiety can participate in substitution reactions, particularly with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like alkyl halides are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution reactions can introduce various functional groups onto the adamantane ring.

Scientific Research Applications

Chemistry

In chemistry, [3-(Adamantan-1-yloxy)-2-hydroxypropyl]diethylmethylazanium iodide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a drug delivery agent. The adamantane moiety enhances the compound’s ability to cross biological membranes, making it a promising candidate for transporting therapeutic agents.

Medicine

Medically, derivatives of adamantane are known for their antiviral and neuroprotective properties. This compound is being investigated for similar applications, particularly in the treatment of viral infections and neurodegenerative diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and nanomaterials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of [3-(Adamantan-1-yloxy)-2-hydroxypropyl]diethylmethylazanium iodide involves its interaction with biological membranes and molecular targets. The adamantane moiety facilitates the compound’s penetration into cells, where it can interact with specific proteins and enzymes. This interaction can modulate various cellular pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: Known for its antiviral and antiparkinsonian properties.

    Memantine: Used in the treatment of Alzheimer’s disease.

    Rimantadine: Another antiviral agent with a similar structure.

Uniqueness

What sets [3-(Adamantan-1-yloxy)-2-hydroxypropyl]diethylmethylazanium iodide apart is its quaternary ammonium group, which enhances its solubility and reactivity. This unique feature makes it a versatile compound for various applications, from drug delivery to materials science.

Properties

IUPAC Name

[3-(1-adamantyloxy)-2-hydroxypropyl]-diethyl-methylazanium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34NO2.HI/c1-4-19(3,5-2)12-17(20)13-21-18-9-14-6-15(10-18)8-16(7-14)11-18;/h14-17,20H,4-13H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBPIWKBHOSKGE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(CC)CC(COC12CC3CC(C1)CC(C3)C2)O.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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